molecular formula C17H27F2N B12587064 3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole CAS No. 606140-28-7

3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole

Cat. No.: B12587064
CAS No.: 606140-28-7
M. Wt: 283.4 g/mol
InChI Key: RVSVINSXRFNHAH-UHFFFAOYSA-N
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Description

3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole is a fluorinated organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. The presence of fluorine atoms in the compound enhances its chemical stability and reactivity, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzaldehyde and 4-pentylcyclohexylamine.

    Formation of Intermediate: The initial step involves the condensation of 3,4-difluorobenzaldehyde with 4-pentylcyclohexylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the pyrrole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of difluorinated ketones or carboxylic acids.

    Reduction: Formation of difluorinated alcohols.

    Substitution: Formation of substituted pyrroles with various functional groups.

Scientific Research Applications

3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
  • 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
  • 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Uniqueness

3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole stands out due to its unique pyrrole ring structure combined with the presence of fluorine atoms and a cyclohexyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

606140-28-7

Molecular Formula

C17H27F2N

Molecular Weight

283.4 g/mol

IUPAC Name

3,4-difluoro-1-[2-(4-pentylcyclohexyl)ethyl]pyrrole

InChI

InChI=1S/C17H27F2N/c1-2-3-4-5-14-6-8-15(9-7-14)10-11-20-12-16(18)17(19)13-20/h12-15H,2-11H2,1H3

InChI Key

RVSVINSXRFNHAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)CCN2C=C(C(=C2)F)F

Origin of Product

United States

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